molecular formula C15H23N3O3S B4244149 N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B4244149
M. Wt: 325.4 g/mol
InChI Key: ZMHWXCHIYIYNPC-UHFFFAOYSA-N
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Description

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide is a chemical compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonyl chloride with propylamine to form N-[4-[(propylamino)sulfonyl]phenyl]amine. This intermediate is then reacted with piperidine-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and piperidinecarboxamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to the presence of the piperidinecarboxamide moiety, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct interactions with molecular targets and potentially different applications in research and industry.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-2-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-3-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHWXCHIYIYNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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